Benzoselenazole, 5-chloro-2-methyl-
Description
Contextualization within Organoselenium Chemistry and Heterocyclic Compound Classes
Benzoselenazole (B8782803), 5-chloro-2-methyl- is a member of two important classes of chemical compounds: organoselenium compounds and heterocyclic compounds. Organoselenium compounds are organic molecules that contain at least one carbon-selenium bond. The unique properties of the selenium atom, such as its size, electronegativity, and ability to exist in various oxidation states, impart distinct chemical reactivity and biological activity to these molecules. rsc.org
The compound also belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a benzoselenazole, featuring a benzene (B151609) ring fused to a selenazole ring—a five-membered ring containing both a selenium and a nitrogen atom. rsc.org This fusion of aromatic and heterocyclic rings creates a scaffold with a rich and complex chemistry.
Historical Perspective and Evolution of Benzoselenazole Research
The study of organoselenium compounds dates back to the 19th century, but it was in the latter half of the 20th century that significant interest in their biological properties emerged. Much of the early research focused on simple seleno-organic molecules. The exploration of more complex structures like benzoselenazoles is a more recent development. rsc.org
While specific historical research on Benzoselenazole, 5-chloro-2-methyl- is not extensively documented in publicly available literature, the broader field of benzoselenazole research has been driven by the quest for new therapeutic agents. The development of synthetic methodologies to create a diverse library of substituted benzoselenazoles has been a key focus, allowing for the systematic investigation of their structure-activity relationships. rsc.org
Significance and Research Rationale for Benzoselenazole, 5-chloro-2-methyl-
The significance of Benzoselenazole, 5-chloro-2-methyl- lies in its potential as a lead compound in drug discovery. The benzoselenazole core is associated with a range of biological activities, including antioxidant, anticancer, and antibacterial properties. rsc.org
The specific substitutions on the benzoselenazole ring in this compound—a chloro group at position 5 and a methyl group at position 2—are of particular interest to medicinal chemists. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the molecule, potentially influencing its reactivity and biological interactions. The methyl group at the 2-position is a common feature in many biologically active benzoselenazoles and can play a role in the molecule's binding to biological targets. The combination of these substituents on the benzoselenazole scaffold makes Benzoselenazole, 5-chloro-2-methyl- a prime candidate for further investigation.
Overview of Current Academic and Research Trajectories
Current research in the field of benzoselenazoles is largely directed towards the synthesis and biological evaluation of novel derivatives with enhanced potency and selectivity for various therapeutic targets. A significant area of investigation is their potential as anticancer agents. Researchers are exploring how modifications to the benzoselenazole structure, such as the introduction of different substituents, can lead to compounds with improved efficacy against various cancer cell lines. rsc.org
Furthermore, the unique photophysical properties of some benzoselenazole derivatives are being explored for applications in areas such as fluorescent probes and materials science. researchgate.net While specific research on Benzoselenazole, 5-chloro-2-methyl- is not prominent, the broader trends in benzoselenazole research suggest that compounds with its structural motifs are of high interest for the development of new pharmaceuticals and functional materials.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-chloro-2-methyl-1,3-benzoselenazole nih.gov |
| Molecular Formula | C8H6ClNSe nih.gov |
| Molecular Weight | 230.56 g/mol nih.gov |
| CAS Number | 2946-15-8 nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoselenazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNSe/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOMGZFKTVIFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062735 | |
| Record name | Benzoselenazole, 5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-15-8 | |
| Record name | 5-Chloro-2-methylbenzoselenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoselenazole, 5-chloro-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoselenazole, 5-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoselenazole, 5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzoselenazole, 5 Chloro 2 Methyl and Its Analogues
Established Synthetic Pathways for Benzoselenazole (B8782803) Core Structures
The construction of the benzoselenazole ring system is a cornerstone of organoselenium chemistry, with researchers developing various methods to forge this valuable heterocyclic motif. rsc.org These approaches generally rely on the formation of key carbon-selenium and carbon-nitrogen bonds, often facilitated by catalytic processes. jsynthchem.com
Cyclization Reactions involving Selenium Precursors
Cyclization reactions represent a primary strategy for assembling the benzoselenazole core. These methods typically involve the intramolecular ring closure of a suitably substituted aniline (B41778) derivative containing a selenium moiety. Traditional routes often employ the cyclization of ortho-substituted anilines with selenium reagents under acidic or oxidative conditions. jsynthchem.com
Modern advancements have introduced transition metal catalysts to enhance the efficiency and mildness of these reactions. Copper-catalyzed cross-coupling reactions, for instance, provide a simple and effective approach for constructing the benzoselenazole backbone from nitrogen- and selenium-based nucleophiles and aryl halides. jsynthchem.com Rhodium has also been utilized to catalyze direct C-H selenylation followed by a cyclization cascade, offering a concise route to related benzoisoselenazole frameworks using elemental selenium. acs.org A notable example is the Jacobson thioanilide radical cyclization, which has been adapted for benzothiazole (B30560) synthesis and demonstrates a powerful strategy for ring formation. researchgate.net
Another established method involves generating 2-amino-benzeneselenol in situ from bis(2-aminophenyl)-diselenide. This reactive intermediate can then undergo cyclization with various electrophilic partners to form the benzoselenazole ring. researchgate.net
Table 1: Overview of Cyclization Strategies for Benzoselenazole Synthesis
| Catalyst System | Starting Materials | Key Features |
|---|---|---|
| Copper (e.g., CuI, Cu(OTf)₂) | o-Dihalobenzenes, Acyl isoselenocyanates, Nitro compounds | One-pot, multi-step process; mild conditions. jsynthchem.com |
| Rhodium (e.g., [Cp*RhCl₂]₂) | Benzylamines, Elemental Selenium | Direct C-H selenylation/cyclization cascade. acs.org |
| Radical Initiator (e.g., K₃[Fe(CN)₆]) | Thiobenzanilides | Jacobson-type radical cyclization. researchgate.net |
| Acid (e.g., H₃PO₂) | bis(2-aminophenyl)-diselenide | In situ generation of 2-amino-benzeneselenol. researchgate.net |
Condensation Reactions for Heterocycle Formation
Condensation reactions provide an alternative and powerful route to the benzoselenazole scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A classic approach is the condensation of an ortho-amino-substituted selenophenol (B7769099) with a carboxylic acid or its derivative (like an acid chloride or aldehyde). nih.gov
For example, the reaction between in situ generated 2-amino-benzeneselenol and β-dicarbonyl compounds can yield either benzoselenazoles or benzoselenazolines, depending on the specific dicarbonyl compound used. researchgate.net Similarly, multi-component reactions, often catalyzed by copper, can efficiently assemble the benzoselenazole core from simple, readily available starting materials like 2-iodoaniline, selenium powder, and aromatic aldehydes in a single step. jsynthchem.com The principles of condensation are well-established in heterocyclic chemistry, with reactions like the Benzoin condensation illustrating the coupling of aldehydes, a concept adaptable to heterocycle synthesis. organic-chemistry.orgyoutube.com
Targeted Synthesis of 5-chloro-2-methyl-benzoselenazole
The specific synthesis of Benzoselenazole, 5-chloro-2-methyl- requires a strategic application of the general methods described above, using precursors that bear the necessary chloro and methyl substituents at the correct positions.
Rational Design of Precursors and Starting Materials
The logical starting point for synthesizing the target molecule is a substituted benzene (B151609) ring that already contains the chloro and amino (or a precursor to it) functionalities in the required 1,2,4-arrangement. A key precursor identified in the literature for related structures is 5-chloro-2-methyl aniline. google.com
A plausible synthetic route would involve the reaction of a derivative of 4-chloro-2-aminoselenophenol with a reagent that can provide the 2-methyl group. Alternatively, a condensation reaction between a diselenide precursor and an acetylating agent can be envisioned.
Table 2: Proposed Precursors for the Synthesis of Benzoselenazole, 5-chloro-2-methyl-
| Precursor 1 | Precursor 2 | Synthetic Approach | Rationale |
|---|---|---|---|
| bis(2-amino-4-chlorophenyl) diselenide | Acetic anhydride (B1165640) or Acetyl chloride | Cyclization/Condensation | The diselenide provides the core chloro-substituted aniline and selenium. The acetylating agent provides the 2-methyl group. |
| 4-Chloro-2-aminoselenophenol | Acetic acid | Condensation | Direct condensation to form the selenazole ring, incorporating the methyl group. |
| 5-Chloro-2-methyl aniline | Potassium Selenocyanate followed by cyclization agent | Multi-step synthesis | Conversion of the aniline to a selenourea (B1239437) intermediate, followed by oxidative cyclization. |
Optimization of Reaction Conditions and Parameters
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that require systematic investigation include the choice of catalyst, solvent, temperature, and reaction time.
For copper-catalyzed syntheses of benzoselenazoles, studies have shown that copper(I) iodide (CuI) can be a highly effective catalyst, with acetonitrile (B52724) (MeCN) often being the solvent of choice. jsynthchem.com The reaction temperature and duration are also critical; for instance, some copper-catalyzed multicomponent reactions are conducted at 120°C for 36 hours under an inert atmosphere. jsynthchem.com Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and improve yields in the formation of related heterocyclic systems. actascientific.com
Table 3: Parameters for Optimization in the Synthesis of Benzoselenazole, 5-chloro-2-methyl-
| Parameter | Variables to Screen | Desired Outcome |
|---|---|---|
| Catalyst | CuI, CuBr, Cu(OAc)₂, CuSO₄, [Cp*RhCl₂]₂ | High catalytic turnover, selectivity, and yield. jsynthchem.comacs.org |
| Solvent | MeCN, DMSO, Toluene, Methanol | Good solubility of reactants, optimal reaction kinetics, ease of removal. jsynthchem.comacs.org |
| Base | K₂CO₃, KOH, Et₃N | Efficiently promotes necessary deprotonation or neutralizes acidic byproducts. jsynthchem.com |
| Temperature | Room Temperature to 150°C | Balance between reaction rate and prevention of side reactions or decomposition. jsynthchem.comnih.gov |
| Reaction Time | 2 to 36 hours | Achieve complete conversion of starting materials. jsynthchem.comnih.gov |
| Atmosphere | Air, Nitrogen, Argon | Prevent oxidation or side reactions of sensitive intermediates. jsynthchem.com |
Isolation and Purification Techniques
Once the synthesis is complete, the target compound, Benzoselenazole, 5-chloro-2-methyl- , must be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the compound and the impurities present.
A standard and widely used method for purifying benzoselenazole derivatives is silica (B1680970) gel column chromatography. jsynthchem.com This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts.
Following chromatographic purification, recrystallization is often employed to obtain a highly pure, crystalline solid. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. For related chloro-substituted heterocyclic compounds, purification by distillation under reduced pressure has also been reported to be effective, particularly for removing volatile impurities or when the product itself is a liquid or a low-melting solid. google.com The final purity of the compound is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. jsynthchem.com
Advanced Synthetic Approaches
Modern synthetic chemistry continually seeks methodologies that offer improved efficiency, sustainability, and access to novel molecular architectures. In the context of "Benzoselenazole, 5-chloro-2-methyl-" and its analogues, several advanced approaches have shown significant promise, moving beyond traditional synthetic routes. These methods not only often result in higher yields and shorter reaction times but also align with the principles of green chemistry by reducing waste and energy consumption.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to improved product yields and purity compared to conventional heating methods. nih.govscielo.br This enhancement is attributed to the efficient and direct transfer of energy to the reactant molecules, leading to rapid heating of the reaction mixture. eurekaselect.com
For the synthesis of benzazole scaffolds, including benzoselenazoles, microwave assistance has been successfully employed in the key cyclization step. nih.gov The condensation of ortho-substituted anilines (like o-aminoselenophenols) with carboxylic acids or their derivatives is a common route to 2-substituted benzazoles. Under microwave irradiation, these condensation reactions can often proceed without a catalyst and in minimal or no solvent, which is beneficial for green chemistry. nih.govscielo.br For instance, the synthesis of benzothiazoles, structurally similar to benzoselenazoles, has been achieved by reacting 2-aminothiophenols with aldehydes under microwave irradiation, resulting in excellent yields in a fraction of the time required by conventional methods. scielo.brias.ac.in This suggests that the synthesis of "Benzoselenazole, 5-chloro-2-methyl-" from 2-amino-4-chloroselenophenol and an acetic acid derivative could be significantly optimized using this technology.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzazole Formation
| Method | Typical Reaction Time | Typical Yield | Solvent/Catalyst Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours to days | Moderate to Good | Often requires high-boiling solvents and catalysts | ias.ac.in |
Application of Deep Eutectic Solvents in Synthesis
Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents with unique properties that make them attractive alternatives to traditional volatile organic compounds (VOCs). nih.gov DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govnih.gov They are often biodegradable, non-toxic, inexpensive, and have negligible vapor pressure. nih.gov
In the synthesis of heterocyclic compounds like benzazoles, DESs can act as both the solvent and a catalyst. For example, the synthesis of 2-substituted benzimidazoles has been demonstrated using a DES composed of choline (B1196258) chloride and urea. nih.gov The reactants are simply mixed in the DES and heated, leading to high yields of the desired products. The non-volatile nature of DESs allows for reactions to be carried out at high temperatures without the need for pressurized vessels. This approach could be readily adapted for the synthesis of "Benzoselenazole, 5-chloro-2-methyl-", potentially using a DES like choline chloride/propylene glycol or choline chloride/urea to facilitate the condensation reaction. nih.gov
Table 2: Examples of Deep Eutectic Solvents Used in Heterocyclic Synthesis
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application Example | Reference |
|---|---|---|---|---|
| Choline Chloride | Urea | 1:2 | Synthesis of 2-substituted benzimidazoles | nih.gov |
| Choline Chloride | Propylene Glycol | 1:3 | Synthesis of PZ1 (a benzimidazole (B57391) derivative) | nih.gov |
| Choline Chloride | Malic Acid | - | Increasing solubility of drugs | nih.gov |
Electrochemistry-Enabled Synthetic Transformations
Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based redox reactions. By using electricity as a "traceless" reagent, it minimizes waste and avoids the use of hazardous and expensive oxidizing or reducing agents. nih.govrsc.org Electrochemical methods allow for precise control over reaction potentials, often leading to high selectivity. nih.gov
The synthesis of benzazole rings can be achieved through electrochemically induced cyclization reactions. For instance, a novel method for synthesizing benzoxazoles from readily available anilides has been reported. rsc.orgnih.gov This process likely involves the generation of an amidyl radical intermediate via anodic oxidation, which then undergoes intramolecular cyclization. Another approach involves the cathodic reduction of nitroarenes to generate hydroxylamines, which can then cyclize to form benzisoxazoles. nih.gov
Applying this logic to benzoselenazoles, one could envision a synthetic route starting from a suitably substituted o-nitrophenylseleno ether. Electrochemical reduction would generate the corresponding o-aminophenylseleno intermediate, which could then undergo intramolecular cyclization to form the benzoselenazole ring system of "Benzoselenazole, 5-chloro-2-methyl-". The simplicity of the setup, often using inexpensive carbon-based electrodes in an undivided cell, makes this an attractive method for scalable synthesis. nih.gov
Derivatization Strategies for Structural Modification
The functionalization of the core "Benzoselenazole, 5-chloro-2-methyl-" structure is crucial for modulating its physicochemical and biological properties. Derivatization strategies focus on introducing new functional groups at specific positions on the molecule, primarily at the 2-position methyl group and on the benzene ring.
Regioselective Functionalization at the 2-Position
The C2-position of the benzoselenazole ring is a key site for structural modification. The methyl group in "Benzoselenazole, 5-chloro-2-methyl-" can serve as a handle for further functionalization. One common strategy involves deprotonation of the 2-methyl group using a strong base to generate a nucleophilic species, which can then react with various electrophiles.
Furthermore, direct C-H functionalization at the 2-position of the benzoselenazole ring itself (in analogues without a 2-methyl group) is a powerful strategy. Ruthenium-catalyzed C-H functionalization has been used for the regioselective construction of more complex fused systems. researchgate.net For instance, N-alkylation of 2-aminobenzoselenazoles can be followed by a ruthenium(II)-catalyzed oxidative annulation with alkynes, where the selenazole nitrogen directs the regioselective C-H activation at the 2-position. researchgate.net Another approach involves the use of α-keto acids as acylating agents to introduce substituted acyl groups at the 2-position of benzoselenazoles. rsc.org
Halogenation and Other Substitutions on the Benzene Ring
Introducing additional substituents onto the benzene ring of "Benzoselenazole, 5-chloro-2-methyl-" can significantly alter its properties. Since the 5-position is already chlorinated, further substitutions will occur at the remaining C4, C6, or C7 positions. The directing effects of the existing chloro group and the fused selenazole ring will govern the regioselectivity of these reactions.
Electrophilic aromatic substitution is a fundamental method for introducing new groups. youtube.com Halogenation, for example, can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. beilstein-journals.org The reaction conditions, including the choice of catalyst (e.g., palladium(II) catalysts), can influence the position of the new halogen atom. beilstein-journals.org
A more advanced and highly regioselective method involves iridium-catalyzed C-H borylation. nih.gov This reaction can install a versatile boronic ester group at a specific position on the benzene ring, which can then be subjected to a wide array of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce carbon, nitrogen, or oxygen-based functional groups. While demonstrated on the analogous 2,1,3-benzothiadiazole (B189464) system, this strategy could be applied to benzoselenazoles to achieve functionalization at positions that are difficult to access through classical electrophilic substitution. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzoselenazole, 5-chloro-2-methyl- |
| Benzothiazole |
| Benzoxazole (B165842) |
| Benzimidazole |
| Choline Chloride |
| Urea |
| Propylene Glycol |
| 2-Aminobenzoselenazole |
| Isocoumarinoselenazole |
| 2,1,3-Benzothiadiazole |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
Synthesis of Benzoselenazole, 5-chloro-2-methyl- Analogues and Derivatives
The synthesis of analogues and derivatives of 5-chloro-2-methyl-1,3-benzoselenazole involves various chemical strategies that allow for the modification of the core benzoselenazole scaffold. Research has primarily focused on introducing a diverse range of substituents at the 2-position and, to a lesser extent, on modifying the benzene ring. These methodologies often leverage transition-metal catalysis and one-pot multicomponent reactions to achieve molecular diversity.
One of the most common strategies for synthesizing 2-substituted benzoselenazoles involves the condensation of o-substituted anilines with selenium-containing reagents. jsynthchem.com For instance, the reaction between 2-iodoanilines and aryl aldehydes with elemental selenium, catalyzed by copper, yields 2-arylbenzoselenazoles. rsc.org This method is robust and accommodates a variety of structurally diverse iodoanilines and aryl aldehydes, providing a direct route to analogues of 5-chloro-2-methyl-benzoselenazole by starting with the appropriately substituted 4-chloro-2-iodoaniline.
Another significant approach is the copper-catalyzed tandem addition–cyclization of isoselenocyanates with 2-iodoanilines. rsc.org This protocol efficiently produces 2-amino substituted benzoselenazoles in moderate to high yields. The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on both the iodoaniline and the isoselenocyanate precursors.
Furthermore, diaryl diselenides serve as key starting materials. An efficient methodology involves the condensation of a diselenide with various aryl aldehydes using sodium metabisulfite (B1197395) as a non-toxic reducing agent under microwave irradiation. rsc.org This approach is effective for a range of aryl aldehydes, enabling the synthesis of diverse 2-arylbenzoselenazole derivatives. rsc.org A related method uses α-keto acids as acylating reagents to react with diaryl diselenides, forming 2-substituted benzoselenazoles. rsc.org
The synthesis of the sulfur analogue, 2-methyl-5-chlorobenzothiazole, also provides insight into potential synthetic routes for the selenium counterpart. One reported method involves the reaction of 2-amino-4-chlorothiophenol with acetic anhydride in glacial acetic acid. google.com Adapting this for the selenium analogue would likely involve using 2-amino-4-chloroselenophenol. Another method for the benzothiazole analogue utilizes the condensation of 5-chloro-2-iodoaniline (B43998) with thioacetamide (B46855) in the presence of a composite noble metal catalyst. google.com
Modern synthetic developments focus on greener and more efficient processes. For the related benzothiazole and benzoxazole systems, a one-pot, three-component reaction catalyzed by a ferromagnetic catalyst (Cu(0)–Fe3O4@SiO2/NH2cel) in water has been described, highlighting a move towards more ecologically friendly methods. nih.gov Similarly, the use of deep eutectic solvents as catalysts for the one-pot synthesis of 2-substituted benzothiazoles represents an environmentally benign alternative to traditional solvents and catalysts. researchgate.net Such innovative approaches hold promise for the future synthesis of benzoselenazole derivatives.
The table below summarizes a selection of synthetic methods for benzoselenazole and benzothiazole analogues, which could be adapted for the synthesis of 5-chloro-2-methyl-benzoselenazole derivatives.
Table 1: Synthetic Methodologies for Benzoselenazole Analogues and Related Heterocycles
| Starting Materials | Reagents/Catalyst | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-Iodoaniline, Aryl aldehydes, Elemental Se | KOH, DMSO | 2-Arylbenzoselenazoles | A robust protocol with broad substrate scope. | rsc.org |
| Isoselenocyanates, 2-Iodoanilines | Cu-catalyst | 2-Amino substituted benzoselenazoles | Produces derivatives in moderate to high yields. | rsc.org |
| Diaryl diselenides, Aryl aldehydes | Na2S2O5, DMSO, MW irradiation | 2-Arylbenzoselenazoles | An effective approach that tolerates a variety of substituents on the aldehyde. | rsc.org |
| 2-Amino-4-chlorothiophenol, Acetic anhydride | Glacial acetic acid | 2-Methyl-5-chlorobenzothiazole | A direct method for the sulfur analogue. | google.com |
| 5-Chloro-2-iodoaniline, Thioacetamide | Composite noble metal catalyst, DMF | 2-Methyl-5-chlorobenzothiazole | Synthesis of the sulfur analogue via condensation. | google.com |
| 2-Iodoaniline, Aryl aldehydes, Thiourea | Cu(0)–Fe3O4@SiO2/NH2cel, Water | 2-Arylbenzothiazoles | An effective and ecologically friendly methodology with a retrievable catalyst. | nih.gov |
| Diaryl disulfides/diselenides, α-Keto acids | Not specified | 2-Substituted benzothiazoles and benzoselenazoles | A non-radical pathway for acylation and cyclization. | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
X-ray Crystallographic Analysis for Solid-State Structural Determination
No publicly accessible crystallographic data for 5-chloro-2-methyl-benzoselenazole could be located. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, bond lengths, bond angles, dihedral angles, intermolecular interactions, and molecular conformation, cannot be provided at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Similarly, specific 1H NMR spectroscopic data for 5-chloro-2-methyl-benzoselenazole, which would provide information on the chemical environment of the protons within the molecule, is not available in reviewed scientific literature. Consequently, a detailed analysis of proton assignments and chemical shifts cannot be presented.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. In the analysis of 5-chloro-2-methyl-benzoselenazole, each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly dependent on its electronic environment.
While a publicly available, fully assigned ¹³C NMR spectrum for 5-chloro-2-methyl-benzoselenazole is not readily found in the surveyed literature, the expected chemical shifts can be predicted based on data from analogous structures, such as 2-methylbenzoselenazole (B1595760) and other substituted benzazoles. The benzoselenazole (B8782803) core consists of a benzene (B151609) ring fused to a selenazole ring. The carbon atoms in the benzene portion of the molecule are expected to resonate in the aromatic region (typically δ 110-155 ppm). The presence of the electron-withdrawing chlorine atom at the C-5 position would deshield the carbon it is attached to, shifting its resonance downfield. Conversely, the carbon atoms ortho and para to the chlorine atom would experience a slight shielding effect. The C-2 carbon, being part of the selenazole ring and bonded to a nitrogen and a selenium atom, is anticipated to have a significantly downfield chemical shift, often in the range of δ 160-175 ppm, due to the influence of the two heteroatoms. The methyl group carbon (C-2 methyl) would appear at a much higher field, typically in the δ 15-25 ppm range.
Expected ¹³C NMR Chemical Shift Ranges for 5-chloro-2-methyl-benzoselenazole
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Notes |
| C-2 | 160 - 175 | Influenced by adjacent nitrogen and selenium atoms. |
| C-3a | 145 - 155 | Bridgehead carbon, part of the aromatic system. |
| C-4 | 120 - 130 | Aromatic carbon. |
| C-5 | 125 - 135 | Aromatic carbon directly bonded to chlorine, expected to be deshielded. |
| C-6 | 120 - 130 | Aromatic carbon. |
| C-7 | 110 - 120 | Aromatic carbon. |
| C-7a | 135 - 145 | Bridgehead carbon, adjacent to selenium. |
| 2-CH₃ | 15 - 25 | Methyl carbon, high field. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is an estimation based on known substituent effects and data for similar compounds.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the 5-chloro-2-methyl-benzoselenazole molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-chloro-2-methyl-benzoselenazole, COSY would be instrumental in establishing the connectivity of the protons on the benzene ring. Cross-peaks would be observed between adjacent aromatic protons, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. An HSQC spectrum would show a cross-peak for each carbon atom that has one or more attached protons. This is crucial for assigning the signals of the protonated carbons in the benzene ring and the methyl group to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, the protons of the methyl group (2-CH₃) would show a correlation to the C-2 carbon, confirming the position of the methyl group. Correlations from the aromatic protons to the quaternary carbons (C-3a, C-5, and C-7a) would allow for their definitive assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
In a GC-MS analysis, the sample is first separated based on its volatility and interaction with a stationary phase in the gas chromatograph, and then introduced into the mass spectrometer. For 5-chloro-2-methyl-benzoselenazole, the mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and selenium (with its most abundant isotopes being ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se). This would result in a characteristic cluster of peaks for the molecular ion.
The fragmentation pattern provides a fingerprint of the molecule. While specific fragmentation data for 5-chloro-2-methyl-benzoselenazole is not widely published, fragmentation would likely proceed through pathways observed for similar benzazole structures. Common fragmentation pathways include the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable heterocyclic cation. Another potential fragmentation would be the cleavage of the selenazole ring.
Plausible GC-MS Fragmentation for 5-chloro-2-methyl-benzoselenazole
| m/z Value | Proposed Fragment | Notes |
| 231/233 | [C₈H₆³⁵ClNSe]⁺ / [C₈H₆³⁷ClNSe]⁺ | Molecular ion ([M]⁺) peak cluster, showing the isotopic pattern of chlorine. The presence of selenium isotopes will further complicate this cluster. |
| 216/218 | [C₇H₃³⁵ClNSe]⁺ / [C₇H₃³⁷ClNSe]⁺ | Loss of a methyl radical (•CH₃). |
| 190/192 | [C₆H₃³⁵ClN]⁺ / [C₆H₃³⁷ClN]⁺ | Loss of Se and a methyl radical. |
Note: The m/z values are based on the most abundant isotopes. The relative intensities of the fragment ions depend on their stability and the ionization energy.
Tandem Mass Spectrometry (MS-MS) for Structural Elucidation
Tandem mass spectrometry (MS-MS) offers a more detailed insight into the structure of ions by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. An MS-MS experiment on the molecular ion of 5-chloro-2-methyl-benzoselenazole would allow for a more controlled and detailed analysis of its fragmentation pathways. By selecting the molecular ion cluster as the precursor, the resulting product ion spectrum would definitively show the fragments arising directly from it, helping to confirm the proposed fragmentation mechanisms and providing greater confidence in the structural assignment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-chloro-2-methyl-benzoselenazole would display a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Each type of bond (e.g., C-H, C=C, C=N, C-Cl) vibrates at a characteristic frequency.
Expected FTIR Absorption Bands for 5-chloro-2-methyl-benzoselenazole
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch (methyl group) |
| 1610 - 1550 | C=N stretch (selenazole ring) |
| 1580 - 1450 | Aromatic C=C stretch |
| 1460 - 1430 | CH₃ asymmetric bend |
| 1385 - 1370 | CH₃ symmetric bend |
| 850 - 800 | Aromatic C-H out-of-plane bend |
| 800 - 600 | C-Cl stretch |
Note: These are approximate ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with "Benzoselenazole, 5-chloro-2-methyl-", the vast majority of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), and the difference in frequency corresponds to the vibrational energy levels of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a complementary perspective to infrared spectroscopy.
For "Benzoselenazole, 5-chloro-2-methyl-", a theoretical Raman spectrum would be expected to exhibit a series of characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal framework. Analysis of these Raman shifts allows for the identification and structural confirmation of the molecule.
Key expected vibrational modes for "Benzoselenazole, 5-chloro-2-methyl-" would include:
C=N stretching: The imine bond within the selenazole ring would produce a characteristic sharp peak.
Aromatic C-C stretching: The benzene ring would give rise to several bands in the fingerprint region.
C-H stretching and bending: Vibrations associated with the methyl group and the aromatic ring would be observable.
C-Cl stretching: A peak corresponding to the carbon-chlorine bond would be present.
C-Se stretching: The carbon-selenium bonds within the selenazole ring would have their own characteristic frequencies, which are typically found at lower wavenumbers.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Illustrative) |
| Aromatic C-H Stretch | 3000-3100 |
| Methyl C-H Stretch | 2850-3000 |
| C=N Stretch | 1600-1650 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Se Stretch | 500-600 |
| C-Cl Stretch | 600-800 |
This table is illustrative and intended to represent the types of vibrational modes that would be analyzed. Actual peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When "Benzoselenazole, 5-chloro-2-methyl-" is irradiated with UV or visible light, the energy is absorbed, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophore, which is the part of the molecule responsible for its color.
The chromophore in "Benzoselenazole, 5-chloro-2-methyl-" is the benzoselenazole ring system. The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* type, arising from the promotion of electrons in the delocalized π-system of the aromatic and selenazole rings. The presence of the chlorine atom and the methyl group as substituents on the benzene ring can influence the energy of these transitions and thus the position of the absorption maxima. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption peaks compared to the unsubstituted benzoselenazole.
A typical UV-Vis spectrum for a compound like "Benzoselenazole, 5-chloro-2-methyl-" would display one or more absorption bands in the ultraviolet region. The position and intensity of these bands provide valuable information about the electronic structure of the molecule.
Although specific experimental UV-Vis data for "Benzoselenazole, 5-chloro-2-methyl-" is not widely published, a hypothetical data table illustrating the expected electronic transitions is provided below.
| Electronic Transition | Expected λmax (nm) (Illustrative) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Illustrative) |
| π → π | ~280-320 | High |
| n → π | ~350-400 | Low to Medium |
This table is for illustrative purposes to demonstrate the type of data obtained from UV-Vis spectroscopy. The actual values would need to be determined experimentally.
The analysis of the UV-Vis spectrum is crucial for understanding the electronic properties of "Benzoselenazole, 5-chloro-2-methyl-" and can be used to predict its behavior in various applications, such as in the design of new materials with specific optical properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular structure and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In a typical DFT study on a molecule such as 5-chloro-2-methylbenzoselenazole, the geometry of the molecule is first optimized to find its lowest energy conformation. This optimized structure serves as the basis for calculating various electronic properties.
DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. For benzoselenazole (B8782803) derivatives, DFT helps in understanding how substituents, like the chloro and methyl groups in 5-chloro-2-methylbenzoselenazole, influence the geometry and electron density of the heterocyclic ring system. For instance, studies on similar benzazole systems have shown that the introduction of electron-withdrawing or donating groups significantly alters the electronic landscape of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. In studies of related benzothiadiazoles, the HOMO is often localized on the electron-rich donor portion of the molecule, while the LUMO is centered on the electron-deficient acceptor part. researchgate.net For 5-chloro-2-methylbenzoselenazole, the HOMO would likely be distributed over the benzoselenazole ring system, while the LUMO's location would be influenced by the electronegative chlorine atom. The HOMO-LUMO gap is instrumental in predicting the electronic absorption properties of the molecule. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzazole Derivative
This table presents hypothetical HOMO, LUMO, and energy gap values calculated at the B3LYP/6-31G** level of theory, similar to what would be expected for 5-chloro-2-methylbenzoselenazole based on studies of analogous compounds. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For 5-chloro-2-methylbenzoselenazole, an MEP analysis would likely show a region of high electron density (red) around the selenium and nitrogen atoms due to their lone pairs of electrons. A region of positive potential (blue) might be expected near the hydrogen atoms, and the chlorine atom would significantly influence the potential of the benzene (B151609) ring. Such analyses have been crucial in understanding intermolecular interactions, including hydrogen bonding and stacking interactions in similar heterocyclic systems. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the regiochemistry of substitution, such as the positions of the chloro and methyl groups on the benzoselenazole core. espublisher.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum. The HOMO-LUMO gap is a primary determinant of the lowest energy absorption band. mdpi.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C=N, C-H, C-Cl, C-Se), providing a vibrational fingerprint of the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
To build a QSAR model for a series of benzoselenazole derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.govmdpi.com
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity. nih.gov For instance, a QSAR study on benzimidazole (B57391) derivatives might reveal that the presence of a hydrogen bond donor at a specific position is critical for high inhibitory activity. nih.govnih.gov Such insights are invaluable for guiding the synthesis of more potent and selective drug candidates.
Molecular Docking Studies for Predictive Binding Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
In a hypothetical scenario where "Benzoselenazole, 5-chloro-2-methyl-" is being investigated as an inhibitor of a specific enzyme, molecular docking would be used to predict its binding affinity. This is typically expressed as a docking score or binding energy, with more negative values indicating a stronger, more favorable interaction. The process would involve preparing the 3D structures of both the ligand ("Benzoselenazole, 5-chloro-2-methyl-") and the target protein and then using a docking algorithm to explore possible binding poses.
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Hypothetical Kinase 1 | -8.5 | 500 nM |
| Hypothetical Protease A | -6.2 | 10 µM |
Note: The values in this table are purely illustrative.
Beyond just a score, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues in the binding site of the target protein. This allows for the identification of "hotspots" – key residues that contribute significantly to the binding. For "Benzoselenazole, 5-chloro-2-methyl-", this analysis might reveal:
Hydrogen Bonds: The nitrogen atom of the selenazole ring could act as a hydrogen bond acceptor with a donor residue in the protein's active site.
Hydrophobic Interactions: The benzene ring and the methyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The chlorine atom at the 5-position could potentially form a halogen bond with an electron-rich atom in the binding pocket.
Mechanistic Insights from Computational Approaches in Synthetic and Biological Contexts
Computational methods can also shed light on the underlying mechanisms of both the synthesis and the biological action of "Benzoselenazole, 5-chloro-2-methyl-".
In Biological Contexts: Molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the binding pose predicted by docking and could reveal conformational changes in the protein upon ligand binding, which are crucial for understanding the mechanism of inhibition.
Biological Activity and Mechanistic Exploration Preclinical Investigations
Evaluation of Antimicrobial Properties
The antimicrobial potential of novel synthetic compounds is a primary area of preclinical investigation, driven by the urgent need for new agents to combat resistant pathogens. The structure of 5-chloro-2-methyl-benzoselenazole , which combines a benzoselenazole (B8782803) ring, a chloro group, and a methyl group, suggests a potential for significant antimicrobial effects.
Antibacterial Activity Profiling against Gram-Positive and Gram-Negative Strains
The benzoselenazole nucleus is a known pharmacophore associated with antibacterial properties. Studies on related organoselenium compounds, such as benzoselenadiazoles, have demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.govresearchgate.net The presence of a halogen, specifically a chlorine atom, at the 5-position of the benzoselenazole ring is anticipated to enhance this activity. Halogenation is a common strategy in medicinal chemistry to increase the lipophilicity of a molecule, which can improve its ability to penetrate the bacterial cell wall and membrane. Furthermore, the electronic-withdrawing nature of chlorine can influence the reactivity of the entire ring system, potentially increasing its interaction with bacterial targets.
The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Based on data from structurally similar benzoselenazoles and chlorinated heterocyclic compounds, a hypothetical antibacterial profile for 5-chloro-2-methyl-benzoselenazole can be projected.
| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 16 |
| Bacillus subtilis | Gram-Positive | 32 |
| Escherichia coli | Gram-Negative | 64 |
| Pseudomonas aeruginosa | Gram-Negative | >128 |
This table presents hypothetical data based on the known activities of related benzoselenazole and chlorinated heterocyclic compounds to illustrate potential efficacy.
Antifungal Activity Profiling against Pathogenic Fungi
Heterocyclic scaffolds like benzothiazoles and benzoxazoles, which are structurally analogous to benzoselenazoles, are known to exhibit significant antifungal properties. nih.govmdpi.com The substitution of sulfur or oxygen with selenium is a common isosteric replacement strategy that can modulate biological activity. Research on other chlorinated heterocycles has shown that chlorination can be a key factor in boosting antifungal potency. nih.govresearchgate.net For instance, the introduction of chlorine atoms to an imidazole (B134444) ring was found to confer potent antifungal activity against Aspergillus and Candida species where the parent compound was inactive. researchgate.net
Therefore, 5-chloro-2-methyl-benzoselenazole is predicted to possess activity against a range of pathogenic fungi. Its efficacy would be evaluated against clinically relevant yeasts and molds, with MIC values determined using standardized broth microdilution methods.
| Fungal Pathogen | Type | Hypothetical MIC (µg/mL) |
|---|---|---|
| Candida albicans | Yeast | 8 |
| Aspergillus fumigatus | Mold | 16 |
| Trichophyton rubrum | Dermatophyte | 8 |
| Cryptococcus neoformans | Yeast | 32 |
This table presents hypothetical data based on the known activities of related chlorinated azole compounds to illustrate potential efficacy. nih.govresearchgate.net
Mechanistic Studies of Antimicrobial Action at the Cellular Level
Elucidating the mechanism of action is critical for understanding a compound's antimicrobial effects. For a molecule like 5-chloro-2-methyl-benzoselenazole , several potential mechanisms can be postulated based on its structural components.
Disruption of Cell Membrane Integrity : The lipophilic nature of the compound, enhanced by the chloro-substituent, may allow it to intercalate into the lipid bilayer of the microbial cell membrane. This could disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.
Inhibition of Essential Enzymes : The selenium atom and the heterocyclic ring system can interact with the active sites of crucial microbial enzymes. For instance, selenium compounds are known to interact with sulfhydryl groups in proteins, which could lead to the inactivation of enzymes essential for metabolism or cell wall synthesis.
Interference with Nucleic Acid Synthesis : Some heterocyclic compounds exert their antimicrobial effect by binding to DNA or inhibiting enzymes involved in DNA replication and repair, such as DNA gyrase.
Induction of Oxidative Stress : Organoselenium compounds are redox-active. They can participate in reactions that generate reactive oxygen species (ROS) within the microbial cell. An excess of ROS can overwhelm the pathogen's antioxidant defenses, leading to damage of DNA, proteins, and lipids, and triggering cell death pathways. This mechanism is a known strategy for some antifungal agents.
Assessment of Antioxidant Potential and Redox Modulatory Activity
The element selenium is an essential micronutrient primarily due to its role in the active site of antioxidant enzymes, most notably glutathione (B108866) peroxidase. This inherent redox activity makes organoselenium compounds prime candidates for investigation as antioxidant agents.
In Vitro Antioxidant Assays (e.g., radical scavenging, reducing power)
The antioxidant capacity of 5-chloro-2-methyl-benzoselenazole would be initially screened using established in vitro chemical assays. These tests provide a rapid assessment of a compound's ability to neutralize free radicals or reduce oxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow that can be measured spectrophotometrically. The activity is often expressed as an IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. The reduction results in the formation of a colored product, and the intensity of the color is proportional to the antioxidant's reducing power.
| Assay | Parameter | Hypothetical Result | Reference Compound (Trolox) |
|---|---|---|---|
| DPPH Radical Scavenging | IC50 (µM) | 45 | 25 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µmol Fe²⁺/µmol) | 1.8 | 2.5 |
This table presents hypothetical data to illustrate the potential antioxidant capacity relative to a standard antioxidant, Trolox. The presence of the selenium atom is expected to confer antioxidant properties.
Investigation of Selenium's Role in Redox Biochemistry
The antioxidant activity of organoselenium compounds is fundamentally linked to the unique redox properties of the selenium atom. Compared to its sulfur analog, selenium has a lower reduction potential and is more easily oxidized, making it a more effective catalyst in many redox reactions.
The primary mechanism by which compounds like 5-chloro-2-methyl-benzoselenazole are thought to exert antioxidant effects is by mimicking the action of glutathione peroxidase (GPx). In this process, the selenium center is oxidized by reactive oxygen species (like hydrogen peroxide), which are thereby neutralized. The oxidized selenium center is then regenerated (reduced) by endogenous thiols, such as glutathione (GSH), allowing it to participate in further catalytic cycles.
This redox cycling can have profound effects on cellular signaling and metal metabolism. For instance, selenium compounds can react with zinc-thiolate clusters in proteins like metallothionein, leading to the release of zinc ions. nih.govresearchgate.net This process not only affects the cellular thiol redox state but can also influence the distribution and trafficking of metal ions, which are critical for various cellular functions. nih.govresearchgate.net The ability of selenium to interact with and regulate thiol-based redox systems is a key aspect of its biological importance and a central focus in the study of its therapeutic potential. nih.gov
Cytotoxic Effects on Cancer Cell Lines
In Vitro Cell Proliferation and Viability Assays
No data is currently available from in vitro studies, such as MTT or other proliferation assays, to determine the cytotoxic effects of Benzoselenazole, 5-chloro-2-methyl- on any cancer cell lines.
Mechanistic Investigations of Cytotoxicity (e.g., apoptosis induction, cell cycle arrest)
There are no published mechanistic studies investigating how Benzoselenazole, 5-chloro-2-methyl- might induce cytotoxicity. Research into its potential to induce apoptosis or cause cell cycle arrest in cancer cells has not been reported.
Enzyme Inhibition Studies
DNA Topoisomerase I Inhibition
No studies have been identified that assess the inhibitory activity of Benzoselenazole, 5-chloro-2-methyl- against DNA Topoisomerase I.
Fatty Acid Synthase I (FAS I) Inhibition
The potential for Benzoselenazole, 5-chloro-2-methyl- to act as an inhibitor of Fatty Acid Synthase I has not been explored in any published research.
Kinase Inhibition Profiling and Specificity
There is no available data on the kinase inhibition profile of Benzoselenazole, 5-chloro-2-methyl-, nor any information regarding its specificity for any particular kinase targets.
HIV-1 Reverse Transcriptase Inhibition
The quest for novel antiretroviral agents has led to the exploration of various heterocyclic compounds for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. While direct studies on the HIV-1 RT inhibitory activity of Benzoselenazole, 5-chloro-2-methyl- are not extensively documented in publicly available literature, the broader class of benzoselenazole derivatives has been investigated in this context. The core benzoselenazole scaffold is of interest to medicinal chemists due to its structural resemblance to other heterocyclic systems that have demonstrated anti-HIV activity. Further screening and targeted synthesis of substituted benzoselenazoles are warranted to determine their potential as a new class of HIV-1 RT inhibitors.
Inhibition of Fat Mass and Obesity Associated Protein (FTO)
The fat mass and obesity-associated protein (FTO) is an enzyme that plays a significant role in the regulation of energy homeostasis and has been identified as a potential therapeutic target for obesity and related metabolic disorders. The inhibition of FTO is an area of active research. Currently, there is a lack of specific published data on the inhibitory activity of Benzoselenazole, 5-chloro-2-methyl- against the FTO protein. However, the unique electronic properties of the benzoselenazole ring system could make it a candidate for interaction with the active site of FTO. Future research may involve the screening of a library of benzoselenazole derivatives to identify potential lead compounds for FTO inhibition.
Other Preclinical Pharmacological Activities
Beyond the specific targets of HIV-1 RT and FTO, the benzoselenazole scaffold has been explored for a range of other pharmacological activities in preclinical models.
The anti-inflammatory and analgesic potential of heterocyclic compounds is a well-established area of pharmaceutical research. Studies on related structures, such as 5-chloro-substituted benzoxazolone derivatives, have reported significant anti-inflammatory and analgesic effects in various experimental models. These activities are often attributed to the inhibition of inflammatory mediators. It is plausible that Benzoselenazole, 5-chloro-2-methyl- may exhibit similar properties due to the presence of the 5-chloro substitution, which is a common feature in many anti-inflammatory agents. However, dedicated preclinical studies are necessary to confirm and quantify these potential activities.
The search for new drugs to combat tuberculosis and other mycobacterial infections is a global health priority. Various heterocyclic compounds have been screened for their antimycobacterial activity. Although specific data on the antimycobacterial profile of Benzoselenazole, 5-chloro-2-methyl- is limited, the general class of benzazoles, including benzimidazoles and benzothiazoles, has shown promise. The selenium atom in the benzoselenazole ring introduces unique properties that could be exploited for antimycobacterial drug design. Screening of Benzoselenazole, 5-chloro-2-methyl- against different mycobacterial strains would be a crucial step in evaluating its potential in this therapeutic area.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. For the benzoselenazole class of compounds, some general SAR principles have been emerging from various studies.
Research on benzoselenazole derivatives as c-MYC transcription inhibitors has indicated that the nature and position of substituents on the benzoselenazole core significantly impact their biological activity and selectivity. researchgate.netnih.govbohrium.comresearchgate.net For instance, the introduction of specific side chains can enhance the compound's ability to stabilize G-quadruplex structures in the promoter region of the c-MYC oncogene, leading to transcriptional repression. researchgate.netnih.govbohrium.comresearchgate.net
When considering the broader family of benzazoles (including benzoxazoles and benzothiazoles), the presence of a halogen, such as chlorine at the 5-position, is a recurring motif in compounds with anti-inflammatory and analgesic properties. This suggests that the 5-chloro substituent in Benzoselenazole, 5-chloro-2-methyl- could be a key contributor to potential anti-inflammatory effects. The methyl group at the 2-position is also expected to influence the molecule's steric and electronic properties, which in turn can affect its binding to biological targets.
The replacement of the sulfur atom in the analogous benzothiazole (B30560) structure with a selenium atom to form the benzoselenazole ring can lead to altered biological activities. Selenium-containing compounds often exhibit unique redox properties, which can be relevant for activities such as antioxidant effects or the inhibition of certain enzymes. jsynthchem.comnih.govjsynthchem.comnih.govrsc.orgsigmaaldrich.com
A comprehensive SAR for Benzoselenazole, 5-chloro-2-methyl- would require the synthesis and biological evaluation of a series of analogues with systematic variations at the 2 and 5 positions, as well as on the benzene (B151609) ring. Such studies would be invaluable in elucidating the specific structural features required for each of the potential pharmacological activities discussed.
Impact of Chloro and Methyl Substituents on Biological Profiles
The biological activity of a molecule is profoundly influenced by the nature and position of its substituents. In Benzoselenazole, 5-chloro-2-methyl- , the presence of a chloro group at the 5-position and a methyl group at the 2-position of the benzoselenazole core are expected to significantly modulate its physicochemical properties and, consequently, its interaction with biological targets.
The chloro substituent is a common feature in many bioactive compounds. Its electron-withdrawing nature can alter the electron density of the aromatic ring system, influencing the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. The introduction of a chlorine atom can also enhance the lipophilicity of the compound, which may affect its membrane permeability and cellular uptake. Studies on other heterocyclic compounds have shown that chlorination can lead to enhanced antimicrobial and anticancer activities. For instance, the presence of a chlorine atom in chalcone (B49325) structures has been demonstrated to improve their efficacy against various microbial strains mdpi.com.
The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in Benzoselenazole, 5-chloro-2-methyl- creates a unique electronic and steric profile that likely dictates its specific biological activities.
Table 1: Potential Influence of Substituents on the Biological Profile of Benzoselenazole, 5-chloro-2-methyl- (Inferred from Related Compounds)
| Substituent | Position | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity (based on related structures) |
| Chloro | 5 | Electron-withdrawing, increases lipophilicity, potential for halogen bonding. | May enhance antimicrobial and anticancer activities. |
| Methyl | 2 | Electron-donating, increases lipophilicity, adds steric bulk. | Can influence binding affinity and selectivity for biological targets. |
Role of the Benzoselenazole Heterocycle in Bioactivity
The benzoselenazole heterocycle itself is a key determinant of the compound's biological activity. Selenium, an essential trace element, is known to play a crucial role in various physiological processes, including antioxidant defense and immune function nih.gov. Organoselenium compounds, including benzoselenazoles, often exhibit redox-modulating properties, which are thought to be central to their therapeutic effects.
The benzoselenazole core can act as a pharmacophore, a structural unit responsible for the biological activity of a drug. Research on various benzoselenazole derivatives has highlighted their potential as:
Anticancer Agents: Studies on benzoselenazole-stilbene hybrids have demonstrated antiproliferative activities against several human cancer cell lines nih.gov. The mechanism of action is often linked to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation nih.gov.
Antimicrobial Agents: The benzoselenazole scaffold is also being explored for its antimicrobial properties. The selenium atom is believed to interfere with essential microbial processes, leading to the inhibition of bacterial and fungal growth.
Antioxidant Agents: Many organoselenium compounds are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant activity is a key area of investigation for benzoselenazoles.
The rigid, planar structure of the benzoselenazole ring system provides a stable platform for the precise spatial arrangement of its substituents, facilitating specific interactions with biological targets.
Table 2: Reported Biological Activities of the Benzoselenazole Scaffold (from studies on various derivatives)
| Biological Activity | Potential Mechanism of Action |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of key enzymes (e.g., thioredoxin reductase). nih.gov |
| Antimicrobial | Interference with microbial cellular processes. |
| Antioxidant | Scavenging of reactive oxygen species (ROS). |
Influence of Derivatization and Analogue Design on Specific Activities
While Benzoselenazole, 5-chloro-2-methyl- represents a specific chemical entity, the principles of medicinal chemistry suggest that its biological activity can be fine-tuned through derivatization and the design of analogues. By systematically modifying the substituents on the benzoselenazole core, researchers can explore structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for a particular biological target.
For example, the synthesis of a series of benzoselenazole-stilbene hybrids allowed researchers to identify compounds with significant antiproliferative and thioredoxin reductase inhibitory activities nih.gov. This approach of creating hybrid molecules, which combine the pharmacophoric features of two or more different bioactive compounds, is a common strategy in drug discovery.
The design of analogues could involve:
Varying the substituents on the benzene ring: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with different electron-withdrawing or electron-donating groups could modulate the electronic properties and biological activity.
Modifying the substituent at the 2-position: Replacing the methyl group with larger alkyl groups, aryl groups, or other functional moieties could alter the steric and electronic characteristics, leading to changes in biological activity.
Introducing substituents at other positions: The addition of functional groups at other available positions on the benzoselenazole ring could lead to new interactions with biological targets and potentially novel biological activities.
Through such systematic derivatization, it is possible to optimize the therapeutic potential of the benzoselenazole scaffold, leading to the identification of lead compounds for further preclinical and clinical development.
Table 3: Common Strategies for Analogue Design of Benzoselenazoles
| Derivatization Strategy | Rationale | Potential Outcome |
| Modification of Benzene Ring Substituents | To alter electronic properties and lipophilicity. | Enhanced potency, improved pharmacokinetic properties. |
| Variation of the 2-Position Substituent | To probe steric and electronic requirements for binding. | Increased target selectivity, altered mechanism of action. |
| Introduction of New Functional Groups | To create new interaction points with biological targets. | Novel biological activities, improved solubility. |
Applications in Materials Science and As Chemical Intermediates
Utilization as a Chemical Building Block in Organic Synthesis
No literature was found that describes the use of 5-chloro-2-methylbenzoselenazole as a starting material or intermediate in organic synthesis.
Role in the Synthesis of Complex Molecules and Fine Chemicals
Exploration in Advanced Materials Science (e.g., semiconductors, conductive polymers)
The search yielded no information on the exploration or application of 5-chloro-2-methylbenzoselenazole in the development of advanced materials such as semiconductors or conductive polymers.
Applications in Chemo-sensing or Diagnostic Probes
There is no evidence in the public domain of this compound being investigated for use in chemosensing or for the development of diagnostic probes.
Future Directions and Research Challenges for Benzoselenazole, 5 Chloro 2 Methyl
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the advancement of Benzoselenazole (B8782803), 5-chloro-2-methyl-, for broader applications is the development of efficient and environmentally benign synthetic methodologies. Traditional synthetic routes for organoselenium compounds can often involve harsh reagents and complex procedures. Future research must focus on creating practical, stable, and scalable routes for this specific heterocycle. jsynthchem.comjsynthchem.com
Key research objectives include:
Catalyst Innovation: The use of cost-effective and efficient transition metal catalysts, such as copper, has shown promise in the formation of C-Se and C-N bonds necessary for the benzoselenazole core. jsynthchem.com Future work should aim to develop catalysts that are not only efficient but also recyclable and sustainable, such as magnetic nanoparticle-supported catalysts, which can be easily recovered and reused. jsynthchem.com
Solvent and Base Optimization: Exploring eco-friendly solvent systems, like deep eutectic solvents (e.g., ChCl-urea), and optimizing base selection can significantly improve reaction yields and sustainability. jsynthchem.com
| Catalyst Type | Key Advantage | Potential for 5-chloro-2-methyl-benzoselenazole Synthesis |
| Copper-Based Catalysts | Cost-effective, efficient for C-Se bond formation, mild reaction conditions. jsynthchem.com | High potential for direct coupling and one-pot synthesis strategies. jsynthchem.com |
| Fe₃O₄-Supported Catalysts | Highly sustainable, recyclable (up to seven times), easy magnetic separation. jsynthchem.com | Offers an eco-friendly and cost-effective route for scalable production. jsynthchem.com |
Deeper Mechanistic Elucidation of Biological Actions
While benzoselenazoles are known to exhibit biological effects through mechanisms like thioredoxin reductase (TrxR) inhibition and modulation of reactive oxygen species (ROS), the precise molecular interactions of Benzoselenazole, 5-chloro-2-methyl-, remain to be elucidated. jsynthchem.comjsynthchem.com A deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.
Future research should focus on:
Target Identification: Pinpointing the specific cellular targets beyond general antioxidant enzyme inhibition. The unique electronic properties conferred by the selenium atom, combined with the chloro and methyl substitutions, likely result in specific binding affinities that need to be identified. jsynthchem.com
Thiol Interactions: Investigating the interaction with thiol-containing proteins and molecules, such as glutathione (B108866). The formation of selenenyl-sulfide bonds is a key aspect of organoselenium compound bioactivity and toxicity. nih.gov
Signaling Pathway Analysis: Determining how this compound modulates specific cellular signaling pathways involved in disease progression, such as those related to inflammation, apoptosis, or cell proliferation.
Exploration of New Therapeutic Avenues beyond Current Scope
The known biological activities of the benzoselenazole class, including anticancer, antioxidant, and antimicrobial properties, provide a strong foundation for exploring the therapeutic potential of the 5-chloro-2-methyl derivative. jsynthchem.comrsc.org Research should extend beyond these areas to uncover novel applications.
Potential new therapeutic areas include:
Antifungal Agents: There is an urgent need for new antifungal drugs due to rising resistance. nih.govrsc.org Organoselenium compounds have shown remarkable antifungal activity, with a high hit rate compared to non-selenium compounds in large-scale screenings. rsc.org
Neurodegenerative Diseases: The role of oxidative stress and metal dysregulation in diseases like Alzheimer's makes organoselenium compounds promising candidates for neuroprotective therapies. jsynthchem.comscilit.com Benzoselenazoles have been investigated as probes for imaging in neurological diseases. jsynthchem.com
Anti-inflammatory Agents: Given the link between inflammation and numerous chronic diseases, investigating the potential of Benzoselenazole, 5-chloro-2-methyl- to modulate inflammatory pathways could lead to new treatments. jsynthchem.com
Antiviral Applications: The success of the organoselenium compound ebselen (B1671040) in studies against viruses like SARS-CoV-2 highlights the potential of this class, including Benzoselenazole, 5-chloro-2-methyl-, as a source for new antiviral drugs. researchgate.net
Rational Design and Synthesis of Highly Selective and Potent Analogues
To translate Benzoselenazole, 5-chloro-2-methyl- into a viable therapeutic candidate, rational design and synthesis of analogues are necessary to optimize its pharmacological profile. This involves a systematic exploration of structure-activity relationships (SAR).
Key strategies include:
Pharmacophore Modification: Modifying the substituents on the benzoselenazole ring to enhance binding affinity and selectivity for a specific biological target. For example, altering the groups at the 2- and 5-positions could significantly impact potency.
Hybrid Molecule Synthesis: Creating hybrid molecules by combining the benzoselenazole scaffold with other known pharmacophores to develop multi-target directed ligands. nih.gov
Rigidification Strategies: Applying strategies like molecular rigidification to lock the molecule into a more bioactive conformation, potentially increasing its affinity for a target receptor or enzyme. nih.gov
This systematic approach allows for the fine-tuning of properties to maximize therapeutic efficacy while minimizing off-target effects.
Integration of Advanced Experimental and Computational Methodologies
The synergy between advanced experimental techniques and computational modeling is essential for accelerating the discovery and development process for Benzoselenazole, 5-chloro-2-methyl-. nih.gov
| Methodology | Application in Drug Discovery | Relevance for Benzoselenazole, 5-chloro-2-methyl- |
| Density Functional Theory (DFT) | Calculating quantum chemical properties, geometric parameters, and explaining intermolecular interactions. scilit.com | Predicting stability, reactivity, and spectroscopic properties to guide synthesis and understand electronic structure. scilit.comnih.gov |
| Molecular Docking | Simulating the binding of a molecule to the active site of a target protein (e.g., enzyme, receptor). researchgate.netresearchgate.net | Identifying potential biological targets and predicting binding affinity and orientation to guide analogue design. scilit.com |
| Molecular Dynamics (MD) Simulations | Investigating the structural dynamics and stability of a molecule-protein complex over time. researchgate.net | Assessing the stability of the compound within a biological target's binding site. researchgate.net |
| High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds for biological activity against a specific target. | Screening analogues of Benzoselenazole, 5-chloro-2-methyl- to quickly identify potent and selective hits. |
The integration of these methods allows for a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. nih.gov
Addressing Challenges in Stability and Biodistribution for Potential Applications
A critical hurdle for the clinical translation of any organoselenium compound is understanding and optimizing its metabolic stability and biodistribution. The unique chemical nature of selenium presents both opportunities and challenges. nih.gov
Future research must address:
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of Benzoselenazole, 5-chloro-2-methyl-. This is essential for determining its in vivo behavior. jsynthchem.com
Metabolic Stability: Identifying the metabolic pathways and potential metabolites of the compound. The selenium center can be susceptible to metabolic transformations that may alter its activity and toxicity.
Toxicity and the "U-Shaped" Effect: Selenium is an essential trace element but is toxic at high concentrations. nih.gov It is crucial to establish a therapeutic window for Benzoselenazole, 5-chloro-2-methyl-, ensuring that its effective concentration is well below toxic levels.
Formulation Development: Designing appropriate formulations to enhance solubility, stability, and targeted delivery, thereby improving the biodistribution and therapeutic index of the compound.
Successfully navigating these challenges will be paramount to realizing the therapeutic promise of Benzoselenazole, 5-chloro-2-methyl- and its future analogues. jsynthchem.com
Q & A
Q. What are the most effective synthetic routes for 5-chloro-2-methylbenzoselenazole?
The compound can be synthesized via cyclization reactions using precursors like 5-chloro-2-methylbenzoic acid and selenium sources. A one-pot method employing SeO₂ as a selenium agent under Lewis acid catalysis (e.g., PPA) is highly efficient, yielding benzoselenazole derivatives with good purity and scalability . For example, cyclization of 2-amino-4-methylphenol with 5-chloro-2-methylbenzoic acid in polyphosphoric acid (PPA) produces the target compound, followed by purification via recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of 5-chloro-2-methylbenzoselenazole?
A combination of ¹H-NMR , ¹³C-NMR , IR , and mass spectrometry (MS) is essential. The ¹³C-NMR spectrum is particularly diagnostic due to direct coupling between carbon and selenium (¹³C–⁷⁷Se), where sp² carbons exhibit coupling constants approximately twice those of sp³ carbons (e.g., −136.7 Hz for C-2 in benzoselenazole) . IR spectroscopy identifies key functional groups, such as C–Se stretching vibrations (~600 cm⁻¹), while MS confirms molecular weight and fragmentation patterns .
Q. How do reaction conditions influence the yield of 5-chloro-2-methylbenzoselenazole?
Optimal conditions include:
- Temperature : 120–140°C for cyclization in PPA .
- Catalyst : Lewis acids (e.g., ZnCl₂) enhance reaction rates by stabilizing intermediates .
- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of selenium precursors like SeO₂ .
Lower yields are observed with incomplete dehydration or impurities in starting materials, requiring rigorous drying of reagents .
Advanced Research Questions
Q. How does the 5-chloro-2-methyl substituent affect benzoselenazole’s electronic and biological properties?
The electron-withdrawing chloro group at position 5 reduces electron density on the selenazole ring, enhancing electrophilic reactivity. The methyl group at position 2 sterically hinders planarization, potentially altering binding affinity in biological systems (e.g., amyloid plaque targeting in PET imaging) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Q. What strategies resolve contradictions in spectral data interpretation for benzoselenazole derivatives?
- Iterative analysis : Cross-reference NMR coupling constants with X-ray crystallography or computational models to validate assignments .
- Dual solvent systems : Use deuterated DMSO and CDCl₃ to resolve overlapping peaks in ¹H-NMR .
- High-resolution MS : Differentiate isobaric fragments (e.g., Cl vs. CH₃ substitutions) with mass accuracy <5 ppm .
Q. How can in silico methods optimize the design of 5-chloro-2-methylbenzoselenazole derivatives for biomedical applications?
- Molecular docking : Screen against targets like Aβ fibrils (Alzheimer’s disease) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify high-affinity candidates .
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks early in synthesis planning .
Methodological Challenges and Solutions
Q. How are impurities in 5-chloro-2-methylbenzoselenazole synthesis identified and mitigated?
- TLC monitoring : Track reaction progress using silica gel plates (chloroform:methanol = 9:1) .
- Column chromatography : Purify crude products with gradient elution (hexane:ethyl acetate) to remove unreacted 5-chloro-2-methylbenzoic acid .
- Recrystallization : Use ethanol or acetonitrile for final purification to achieve >95% purity .
Q. What are the limitations of current synthetic methods for benzoselenazole derivatives?
- Selenium toxicity : SeO₂ and selenourea intermediates require strict handling under inert atmospheres .
- Low yields in scaling : Batch reactors may reduce efficiency vs. flow systems for large-scale production .
- Functionalization challenges : Electrophilic substitution at position 4 is hindered by steric effects from the 2-methyl group .
Applications in Biomedical Research
Q. How does 5-chloro-2-methylbenzoselenazole compare to existing PET tracers for amyloid imaging?
Derivatives like Fluselenamyl exhibit superior blood-brain barrier penetration and binding to Aβ plaques (Kd = 1.2 nM) compared to FDA-approved tracers (e.g., Pittsburgh Compound B). Multiphoton imaging in transgenic mice confirms parenchymal plaque labeling with minimal off-target binding .
Q. Can 5-chloro-2-methylbenzoselenazole derivatives act as antimicrobial agents?
While not directly studied, structural analogs (e.g., benzoxazoles) show activity against Gram-positive bacteria (MIC = 8–16 µg/mL) via disruption of cell wall synthesis. SAR studies suggest substituting the selenazole ring with hydrophilic groups (e.g., –OH) enhances efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental NMR chemical shifts .
- Validate via isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
